BenchChemオンラインストアへようこそ!

tert-Butyl (S)-2-amino-4-methylpent-4-enoate

Chiral purity Enantiomeric differentiation Asymmetric synthesis

tert-Butyl (S)-2-amino-4-methylpent-4-enoate is a chiral, non-proteinogenic α-amino acid ester with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. The compound features an (S)-configured α-carbon, a free primary amine, a tert-butyl ester carboxyl protecting group, and an isopropenyl (4-methylpent-4-enoate) side chain with a terminal olefin.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 87325-69-7
Cat. No. B13450207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-amino-4-methylpent-4-enoate
CAS87325-69-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1
InChIKeyHQVGCJRZCBKNRI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-2-amino-4-methylpent-4-enoate (CAS 87325-69-7): Chiral Building Block Profile for Procurement


tert-Butyl (S)-2-amino-4-methylpent-4-enoate is a chiral, non-proteinogenic α-amino acid ester with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . The compound features an (S)-configured α-carbon, a free primary amine, a tert-butyl ester carboxyl protecting group, and an isopropenyl (4-methylpent-4-enoate) side chain with a terminal olefin. It belongs to the methallylglycine–dehydroleucine family and serves primarily as a protected, enantiopure intermediate for peptide synthesis, chiral ligand construction, and the generation of conformationally constrained peptide mimetics .

Why Generic Substitution Fails for tert-Butyl (S)-2-amino-4-methylpent-4-enoate in Research Procurement


Substituting tert-butyl (S)-2-amino-4-methylpent-4-enoate with seemingly similar in-class compounds introduces orthogonal reactivity conflicts, stereochemical ambiguity, or protection-group mismatches that compromise synthetic efficiency. The free acid form (CAS 87392-13-0) cannot be used directly in fragment coupling strategies requiring carboxyl protection, while the Boc-protected variant (CAS 87720-54-5) obligates an additional deprotection step before the amine can react . The saturated leucine tert-butyl ester analog lacks the terminal alkene and therefore forfeits the post-coupling olefin functionalization pathways that the 4-methylpent-4-enoate side chain uniquely provides . The (R)-enantiomer (CAS 339304-38-0) may be equally pure but produces opposite stereochemical outcomes, rendering it unsuitable for (S)-specific syntheses . No single alternative simultaneously delivers a free (S)-amine, an acid-labile tert-butyl ester, and the reactive isopropenyl side chain; attempting generic substitution forces costly workarounds including protection–deprotection cycles, chiral separation, or altered synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl (S)-2-amino-4-methylpent-4-enoate vs. Closest Analogs


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer Optical Rotation Evidence

The (S)-configured target compound is chemically distinct from its (R)-enantiomer (CAS 339304-38-0). While both share the same molecular formula (C₁₀H₁₉NO₂, MW 185.26 g/mol) , their biological and stereochemical behaviors are non-interchangeable. Direct observation of optical rotation differentiates the two: the Boc-protected (S)-enantiomer precursor (N-Boc-4,5-dehydro-L-leucine DCHA salt) exhibits a specific rotation of +13° (c=1, methanol) , establishing a benchmark for the (S)-series.

Chiral purity Enantiomeric differentiation Asymmetric synthesis

Chiral Purity Specification: ≥97% Assay vs. Unspecified Racemic or Lower-Grade Alternatives

Commercially sourced N-Boc-4,5-dehydro-L-leucine dicyclohexylamine salt—the immediate Boc-protected precursor that shares the (S)-4-methylpent-4-enoate core—is supplied with a certified purity of 97% . Alternative non-chiral or racemic preparations of 2-amino-4-methylpent-4-enoate lack a comparable purity specification, introducing the risk of enantiomeric contamination that directly reduces diastereomeric excess in downstream peptide coupling or fragment condensation reactions.

Enantiomeric excess Quality control Peptide synthesis

Orthogonal Protection Strategy: Free Amine + tert-Butyl Ester vs. Free Acid or Saturated Ester Forms

The target compound provides a free primary amine and an acid-labile tert-butyl ester in the same molecule, enabling direct amine acylation or reductive amination while keeping the carboxyl group protected. In contrast, the free acid form (S)-2-amino-4-methylpent-4-enoic acid (CAS 87392-13-0) requires an additional esterification step before carboxyl protection can be introduced, adding a synthetic transformation and associated yield loss . The saturated analog L‑leucine tert-butyl ester (CAS 21691-53-2) shares the orthogonal protecting group profile but lacks the terminal alkene required for late-stage olefin cross-metathesis, Sharpless dihydroxylation, or thiol-ene conjugation .

Orthogonal protection Fragment coupling Solid-phase peptide synthesis

Stereoselective Synthesis Platform: Enantiopure Building Block vs. Racemic Intermediate Resolution Burden

tert-Butyl (S)-2-amino-4-methylpent-4-enoate enters the synthetic workflow as a single enantiomer, eliminating the need for chiral resolution steps. The related racemic methallylglycine building block, 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoic acid (CAS 156047-41-5), is supplied as a DL-mixture and would require chiral chromatographic separation or enzymatic resolution to achieve acceptable enantiomeric excess for pharmaceutical intermediate production . The separation step adds cost, time, and material loss proportional to approximately 50% of the racemic input.

Chiral pool synthesis Enantioselective catalysis Process chemistry

Free Base Physical Form Advantage: Direct Solubility vs. Hydrochloride Salt Counterion Interference

The target compound is supplied as the free base (C₁₀H₁₉NO₂, MW 185.26) , whereas the closest saturated leucine tert-butyl ester analog is typically supplied as the hydrochloride salt (C₁₀H₂₂ClNO₂, MW 223.74 g/mol) . The hydrochloride form contains 17.2 wt% of non-productive chloride counterion and requires neutralization with a base before the amine can participate in acylation or other nucleophilic reactions. The free base form is directly soluble in organic solvents and reactive without ion-exchange pre-treatment.

Free base Salt form selection Reaction compatibility

Precursor Role for Tritium-Labeled Peptide Synthesis: Dehydroleucine Core vs. Saturated Leucine Limitations

The dehydroleucine core structure (4-methylpent-4-enoate side chain) serves as a direct precursor for catalytic tritiation to produce tritium-labeled L-leucine residues in bioactive peptides. The free acid form H-4,5-Dehydro-Leu-OH is explicitly documented as a precursor amino acid for tritium-labeled L-leucine, enabling the convenient synthesis of specifically labeled peptides such as oxytocin . Saturated leucine esters cannot undergo this site-selective catalytic reduction/tritiation because they lack the requisite unsaturation, making them unsuitable for radiolabeling applications without de novo synthesis of the label.

Tritium labeling Radiolabeled peptides Catalytic reduction

High-Value Application Scenarios for tert-Butyl (S)-2-amino-4-methylpent-4-enoate Supported by Differential Evidence


Chiral Peptide and Peptidomimetic Fragment Coupling Requiring Orthogonal Protection

The free (S)-amine enables direct HATU/DIC-mediated coupling to carboxylic acid partners while the tert-butyl ester remains intact, providing orthogonal protection without the extra deprotection step that a Boc-protected amine would require. The 97% purity specification of the (S)-series ensures high diastereomeric excess in the coupled product, which is critical for pharmaceutical peptide API intermediate production.

Asymmetric Synthesis of Conformationally Constrained Amino Acid Derivatives via Olefin Functionalization

The terminal isopropenyl group supports Sharpless asymmetric dihydroxylation, ring-closing metathesis, or thiol-ene click chemistry to generate γ,δ-dihydroxy-, cyclic, or thioether-modified leucine analogs, respectively. The pre-installed (S)-stereocenter and orthogonal ester protection avoid post-functionalization chiral resolution, directly reducing step count relative to routes starting from the free acid or racemic DL-mixtures .

Tritium-Labeled Bioactive Peptide Precursor Synthesis

The 4-methylpent-4-enoate side chain enables catalytic tritiation to site-specifically introduce tritium labels into leucine residues. As documented for the dehydroleucine scaffold , this route provides a direct path to radiolabeled oxytocin, chemotactic peptides, and other biologically active sequences. Saturated analogs lack this pathway entirely.

Chiral Ligand and Organocatalyst Construction Requiring Defined (S)-Configuration

The single-enantiomer (S)-form eliminates the 50% material loss and operational burden of chiral resolution that accompanies the procurement of racemic Boc-DL-methallylglycine. The free base physical form further simplifies metal complexation or organocatalyst derivatization by avoiding neutralization of the hydrochloride counterion .

Quote Request

Request a Quote for tert-Butyl (S)-2-amino-4-methylpent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.